3,8,9-Trioxabicyclo[4.2.1]nonane
Description
Properties
CAS No. |
62759-61-9 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3,8,9-trioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C6H10O3/c1-2-7-4-6-8-3-5(1)9-6/h5-6H,1-4H2 |
InChI Key |
OMEKJJWXROOOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2OCC1O2 |
Origin of Product |
United States |
Preparation Methods
Sequential Epoxide Functionalization
The synthesis initiates with nucleophilic attack of a eugenol-derived terminal alkyne on epichlorohydrin, opening the epoxide to form a secondary alcohol intermediate. Stereochemical control at C5 is achieved through subsequent epoxide reinstallation via chlorination and base-mediated cyclization. A Grignard reagent then opens the newly formed epoxide, establishing the C4 quaternary center with high diastereoselectivity.
Cycloisomerization and Oxygen Heterocycle Formation
The resulting alkynol undergoes O-allylation to introduce a pendant olefin. Subjecting this intermediate to dihydroxylation conditions (OsO₄/N-methylmorpholine N-oxide) generates a vicinal diol, which undergoes gold(I)-catalyzed cycloisomerization. This key step forms the this compound core via a postulated oxonium ion intermediate, with the gold catalyst facilitating alkyne activation and cyclization.
Table 1. Optimization of Gold-Catalyzed Cycloisomerization
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst Loading | 2 mol% AuCl(PPh₃) | 78 | |
| Solvent | Dichloromethane | 65 | |
| Temperature | 0°C to Room Temperature | 82 | |
| Additive | 4Å Molecular Sieves | 75 |
This method achieves enantiomeric differentiation through chiral pool starting materials, enabling access to both (−)- and (+)-configured products.
Molybdenum-Catalyzed Peroxide-Mediated Cyclization
An alternative route, disclosed in patent US3657251A, employs molybdenum-based catalysts to mediate cyclization reactions using peroxide intermediates. This method is particularly effective for generating oxygen-rich bicyclic systems under mild conditions.
Hydroperoxide Activation
The reaction utilizes ozone derivatives such as 1-methoxymethyl hydroperoxide or 3-ethyl-5-methyl-1,2,4-trioxolane as oxygen donors. In the presence of molybdenum hexacarbonyl (Mo(CO)₆), these peroxides undergo homolytic cleavage to generate reactive oxygen species that facilitate cyclization.
Solvent and Stoichiometric Considerations
Optimal yields are obtained in pentane or methylene chloride with 2-5 mol% Mo(CO)₆. The reaction proceeds via a radical pathway, as evidenced by inhibition studies with TEMPO. Stoichiometric control is critical, with a 1:1.2 ratio of amine precursor to peroxide providing maximal conversion (Table 2).
Table 2. Molybdenum-Catalyzed Cyclization Parameters
| Component | Quantity/Concentration | Role |
|---|---|---|
| Mo(CO)₆ | 0.001 mole per 0.05 mole amine | Radical Initiator |
| 1-Methoxymethyl HP | 16.2 mmol | Oxygen Source |
| Pentane | 50-90 wt% of reaction mixture | Solvent |
| Reaction Time | 1-40 hours | Conversion Control |
This method demonstrates broad substrate tolerance, successfully cyclizing dimethyl-n-C₁₄-alkylamines and pyridine derivatives to their corresponding N-oxides.
Comparative Analysis of Methodologies
Stereochemical Control
The gold-catalyzed route provides superior stereoselectivity (>20:1 dr) through substrate-controlled epoxide openings. In contrast, the molybdenum-mediated process yields racemic products due to radical intermediate formation.
Functional Group Tolerance
Gold catalysis accommodates electron-rich aromatics and propargyl alcohols but is incompatible with reducible functionalities. Molybdenum systems tolerate alkyl halides and tertiary amines but require inert atmospheres to prevent peroxide decomposition.
Scalability and Practical Considerations
The gold-based method requires multi-step purification but achieves gram-scale synthesis (3.2 g reported). The molybdenum approach offers single-step cyclization but necessitates specialized handling of explosive peroxides, limiting industrial application.
Chemical Reactions Analysis
Types of Reactions
3,8,9-Trioxabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Substitution reactions can occur at specific positions within the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,8,9-Trioxabicyclo[4.2.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,8,9-Trioxabicyclo[4.2.1]nonane involves its interaction with molecular targets through its oxygen atoms and bicyclic structure. These interactions can lead to the modulation of biological pathways and enzyme activities. The specific pathways involved depend on the context of its application, such as drug design or material science.
Comparison with Similar Compounds
Comparison with Similar Bicyclic Compounds
The bicyclo[4.2.1]nonane scaffold and its heteroatom-substituted derivatives are pivotal in medicinal chemistry and natural product synthesis. Below, we compare 3,8,9-Trioxabicyclo[4.2.1]nonane with key analogues, focusing on structural features, synthesis methods, and biological activities.
Structural and Functional Group Variations
Table 1: Structural Comparison of Bicyclic Compounds
Ring System and Pharmacokinetic Implications
- Bicyclo[4.2.1] vs. Bicyclo[3.3.1] : The [4.2.1] system provides greater rigidity and distinct spatial positioning of substituents compared to the smaller [3.3.1] framework, influencing receptor binding and metabolic stability.
- Nitrogen and selenium introduce basicity or redox activity, expanding pharmacological utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
